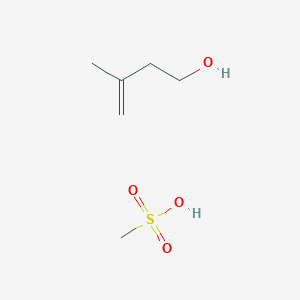

3-Buten-1-ol, 3-methyl-, methanesulfonate

Übersicht

Beschreibung

3-Buten-1-ol, 3-methyl-, methanesulfonate is an organic compound with the molecular formula C6H12O3S. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Buten-1-ol, 3-methyl-, methanesulfonate can be synthesized through the reaction of 3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-1-ol, 3-methyl-, methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Halides, ethers, and other substituted derivatives.

Oxidation Reactions: Aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The compound is primarily used in the following areas:

- Polymer Manufacturing

- Chemical Synthesis

- Material Science

Polymer Manufacturing

Case Study: Use as a Monomer

A notable application of 3-methyl-3-buten-1-ol is its use as a monomer in the production of polyurethanes and other polymers. The compound can react with isocyanates to form urethane linkages, which are essential for producing flexible foams and elastomers.

| Property | Value |

|---|---|

| Reactivity | High |

| Polymer Type | Polyurethane |

| Application | Flexible foams |

Chemical Synthesis

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical chemistry, 3-methyl-3-buten-1-ol serves as a key intermediate for synthesizing various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex molecular structures.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Formation of drug precursors |

| Addition Reactions | Synthesis of cyclic compounds |

Material Science

Case Study: Asphalt Additive

The compound's role as an asphalt additive has been documented in several studies. It improves the hydrophobicity of aggregates, enhancing the performance and longevity of asphalt mixtures used in road construction.

| Application | Benefit |

|---|---|

| Asphalt Mixtures | Improved bonding with aggregates |

| Waterproofing Agents | Enhanced durability |

Wirkmechanismus

The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-3-buten-2-ol: A biogenic volatile organic compound emitted by pine trees and a potential precursor of atmospheric secondary organic aerosol.

3-Buten-1-ol: Another unsaturated alcohol with similar reactivity but different applications.

4-Penten-1-ol: A compound with similar structure but different reactivity and applications.

Uniqueness

3-Buten-1-ol, 3-methyl-, methanesulfonate is unique due to its methanesulfonate group, which makes it highly reactive in substitution reactions. This reactivity is leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

3-Buten-1-ol, 3-methyl-, methanesulfonate (CAS No. 763-32-6) is an organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.1323 g/mol

- IUPAC Name : 3-Methyl-3-buten-1-ol

- Other Names : Isobutenylcarbinol, Methallyl carbinol

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure:

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-buten-1-ol possess antimicrobial properties. The presence of the methanesulfonate group enhances solubility and bioavailability, potentially increasing efficacy against pathogens.

- Cytotoxicity : Research has shown that certain derivatives of butenols exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways, leading to cell death in malignant cells.

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Inhibition can lead to altered cellular metabolism and growth inhibition in target cells.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of butenols demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial potency .

Cytotoxicity in Cancer Research

In a notable case study involving human cancer cell lines, 3-buten-1-ol derivatives were tested for their cytotoxic effects. The results indicated that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways, suggesting potential therapeutic applications .

Enzyme Interaction Studies

Research conducted on the enzyme inhibitory effects of butenol derivatives revealed that they could inhibit key metabolic enzymes such as lactate dehydrogenase (LDH). This inhibition was linked to reduced lactate production in cancer cells, indicating a shift in metabolic pathways that could be exploited for therapeutic benefits .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methanesulfonic acid;3-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVESKREVNYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40840386 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-66-5 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.